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Cat. No.: B8680141 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 3,4-Dimethoxymethamphetamine
(DMMA)

Introduction: Situating DMMA in Neurochemical
Research
3,4-Dimethoxymethamphetamine (DMMA) is a synthetic research chemical belonging to the

phenethylamine and amphetamine classes.[1][2] Structurally, it is an analog of the well-studied

compound 3,4-methylenedioxymethamphetamine (MDMA), differing by the replacement of the

methylenedioxy bridge with two methoxy groups on the phenyl ring.[3][4] This seemingly subtle

structural modification significantly alters its pharmacological profile, rendering it a valuable tool

for structure-activity relationship (SAR) studies.[4]

DMMA functions as a monoamine transporter inhibitor, showing activity at the serotonin and

norepinephrine transporters, though it is considerably less potent than MDMA.[3] This guide

provides a comprehensive technical overview of its chemical properties, synthesis, and

analytical characterization, designed for researchers and professionals in drug development

and forensic science. While detailed experimental data for DMMA is not widely published, this

document consolidates available information and leverages data from close structural analogs

to provide a robust predictive and methodological framework.

Section 1: Chemical Identity and Physical Properties
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The foundational step in any chemical workflow is the unambiguous identification of the

compound and an understanding of its basic physical characteristics. These properties dictate

handling, storage, and formulation conditions.

Table 1: Chemical and Physical Properties of 3,4-Dimethoxymethamphetamine (DMMA)

Property Value Source / Comment

IUPAC Name
1-(3,4-Dimethoxyphenyl)-N-

methylpropan-2-amine
[2]

Synonyms
DMMA, 3,4-Dimethoxy-N-

methylamphetamine
[2]

CAS Number 70932-18-2 (HCl Salt) [3]

Molecular Formula

C₁₂H₁₉NO₂ (Freebase)

C₁₂H₁₉NO₂ • HCl

(Hydrochloride)

[2][3]

Molar Mass
209.29 g/mol (Freebase)

245.74 g/mol (Hydrochloride)
[1][2]

Appearance
Crystalline solid

(Hydrochloride)
[3]

Melting Point

Not reported. For comparison,

racemic MDMA HCl melts at

147-153°C.[5]

Solubility (HCl Salt)

DMF: ~30 mg/mL DMSO: ~30

mg/mL Ethanol: ~30 mg/mL

PBS (pH 7.2): ~10 mg/mL

[3]

UV λmax (HCl Salt) 203, 230, 279 nm [3]

Section 2: Synthesis and Purification
The most direct and widely cited method for preparing DMMA is the reductive amination of a

ketone precursor, 3,4-dimethoxyphenylacetone, with methylamine.[1][4] This two-stage, one-
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pot reaction is a cornerstone of amine synthesis due to its efficiency and the commercial

availability of the necessary precursors.

The causality for this synthetic choice is clear: reductive amination provides a direct pathway to

the secondary amine target from a stable ketone intermediate. The selection of the reducing

agent is critical; sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride

(NaBH(OAc)₃) are often preferred over stronger agents like sodium borohydride (NaBH₄)

because they are less reactive towards the ketone starting material and selectively reduce the

iminium intermediate formed in situ.[6] This selectivity prevents the wasteful reduction of the

starting ketone to an alcohol byproduct.
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Caption: General workflow for the synthesis and isolation of DMMA HCl.

Experimental Protocol: Synthesis of DMMA via
Reductive Amination
This protocol is a representative procedure based on established methods for analogous

compounds.[6][7]

Imine Formation: To a solution of 3,4-dimethoxyphenylacetone (1.0 eq) in methanol (MeOH),

add a solution of methylamine (1.5 eq, typically as a 40% solution in water or 2M in

THF/MeOH). Adjust the pH of the mixture to ~6-7 using glacial acetic acid. Stir the reaction

mixture at room temperature for 1-2 hours to facilitate the formation of the imine

intermediate.

Reduction: Cool the mixture in an ice bath. In a single portion, add sodium cyanoborohydride

(NaBH₃CN, 1.2 eq).

Expertise Note: The reaction is maintained at a slightly acidic pH to promote iminium ion

formation, which is the species that is readily reduced. NaBH₃CN is stable under these

conditions, ensuring selective reduction.

Reaction Monitoring & Quench: Allow the reaction to warm to room temperature and stir

overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS

until the starting ketone is consumed. Carefully quench the reaction by adding 2M

hydrochloric acid (HCl) until gas evolution (from excess borohydride) ceases.

Workup & Purification:

Remove the methanol under reduced pressure.

Perform a standard acid-base extraction: Dilute the aqueous residue with water and wash

with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted

starting material or non-basic byproducts.

Basify the aqueous layer to a pH >12 with 4M sodium hydroxide (NaOH) and extract the

DMMA freebase into a suitable organic solvent (e.g., dichloromethane, 3x).
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Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate in vacuo to yield the crude freebase, often as an oil.

Salt Formation (Self-Validation Step): For purification and stability, convert the freebase to its

hydrochloride salt. Dissolve the crude oil in a minimal amount of a solvent like anhydrous

isopropanol or diethyl ether. Add a solution of HCl in the same solvent dropwise with stirring.

The DMMA HCl salt should precipitate as a white solid.

Trustworthiness Note: Successful crystallization and a sharp melting point (if a reference

value were available) are indicators of high purity. The salt formation step itself is a

powerful purification technique.

Final Isolation: Collect the crystalline solid by vacuum filtration, wash with cold anhydrous

solvent (e.g., diethyl ether), and dry under vacuum.

Section 3: Spectroscopic and Analytical
Characterization
Unambiguous structural confirmation relies on a combination of spectroscopic techniques.

While a full, authenticated dataset for DMMA is not available in public literature, data from its

immediate primary amine analog, 3,4-dimethoxyamphetamine (DMA), provides a reliable

template for interpretation.[8][9]
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Caption: Integrated analytical workflow for the structural confirmation of DMMA.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) provides the molecular weight of the

freebase and a characteristic fragmentation pattern.

Expected Molecular Ion (M⁺): For DMMA (C₁₂H₁₉NO₂), the molecular ion peak should

appear at m/z = 209.

Key Fragmentation: The primary fragmentation pathway for phenethylamines is benzylic

cleavage. For DMMA, this would result in a prominent fragment from the loss of the

aminopropyl sidechain, yielding the 3,4-dimethoxybenzyl cation at m/z = 151. A second

major fragment is typically observed at m/z = 58, corresponding to the [CH(CH₃)=N⁺H(CH₃)]

iminium cation, which is highly indicative of the N-methylamphetamine backbone.

Table 2: Predicted GC-MS Fragmentation for DMMA vs. Observed for DMA

m/z
Predicted
Fragment (DMMA)

Observed
Fragment (DMA)[8]

Rationale

209 [M]⁺ - Molecular Ion (DMMA)

195 - [M]⁺ Molecular Ion (DMA)

152 - [M-CH₂CHNH₂]⁺
Benzylic cleavage

(DMA)

151 [M-CH(CH₃)NHCH₃]⁺ -
Benzylic cleavage

(DMMA)

58 [C₃H₈N]⁺ -
Iminium cation

(DMMA)

44 - [C₂H₆N]⁺ Iminium cation (DMA)

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify key functional groups. The spectrum is expected to be

complex, but several characteristic absorptions can be predicted.
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Table 3: Predicted IR Absorptions for DMMA HCl

Wavenumber (cm⁻¹) Vibration Type Functional Group

~2700-2400 N-H stretch (broad)
Secondary ammonium (-

N⁺H₂-)

~2950-2850 C-H stretch Aliphatic (propyl, methyl)

~3050-3000 C-H stretch Aromatic

~1600, ~1515 C=C stretch Aromatic ring

~1260, ~1030 C-O stretch Aryl ether (-O-CH₃)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, revealing the connectivity and chemical

environment of every proton and carbon atom. The following predictions are based on the

authenticated spectrum of 3,4-DMA HCl and fundamental principles of NMR.[8][9]

Table 4: Predicted ¹H NMR Spectral Data for DMMA HCl (400 MHz, D₂O)
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Predicted Shift
(ppm)

Multiplicity Integration Assignment
Comparison to
DMA[8]

~6.9-7.0 m 3H Ar-H
Similar (~6.95

ppm)

~3.9 s 6H -OCH₃
Similar (~3.89

ppm)

~3.6 m 1H α-CH
Similar (~3.55

ppm)

~3.0 m 2H Ar-CH₂
Similar (~2.95

ppm, d)

~2.7 s 3H N-CH₃ Absent in DMA

~1.3 d 3H α-CH-CH₃
Similar (~1.28

ppm, d)

Expertise Note: The most significant and diagnostic difference between the ¹H NMR spectra

of DMMA and DMA will be the appearance of a singlet integrating to 3 protons around 2.7

ppm, corresponding to the new N-methyl group. The multiplicity of the α-CH proton may also

simplify from a multiplet to a sextet or quintet depending on coupling.

References
SWGDRUG.org. (2013, December 16). 3,4-Dimethoxyamphetamine Monograph.
Wikipedia. (2025, December 24). 3,4-Dimethoxymethamphetamine.
Nichols, D. E., & Dunn, W. J. (2018). Dark Classics in Chemical Neuroscience: 3,4-
Methylenedioxymethamphetamine (MDMA). ACS Chemical Neuroscience, 9(10), 2349–
2363.
SWGDRUG.org. (2005, August 18). 3,4-METHYLENEDIOXYMETHAMPHETAMINE
Monograph.
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.swgdrug.org/Monographs/3,4-dimethoxyamphetamine.pdf
https://www.benchchem.com/product/b8680141?utm_src=pdf-body
https://www.benchchem.com/product/b8680141?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8680141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. 3,4-Dimethoxymethamphetamine (hydrochloride) synthesis - chemicalbook
[chemicalbook.com]

2. 3,4-Dimethoxymethamphetamine - Wikipedia [en.wikipedia.org]

3. Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main
metabolites by gas chromatography/mass spectrometry - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. 3,4-Dimethoxyphenethylamine(120-20-7) 1H NMR [m.chemicalbook.com]

5. swgdrug.org [swgdrug.org]

6. organic-chemistry.org [organic-chemistry.org]

7. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA)
- PMC [pmc.ncbi.nlm.nih.gov]

8. swgdrug.org [swgdrug.org]

9. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [3,4-Dimethoxymethamphetamine (DMMA) chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8680141#3-4-dimethoxymethamphetamine-dmma-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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